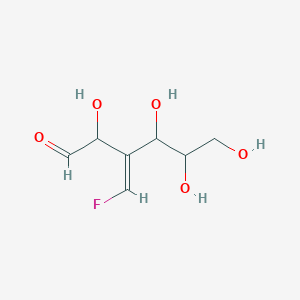

3-Deoxy-C(3)-fluoromethyleneglucose

Description

Properties

CAS No. |

122378-47-6 |

|---|---|

Molecular Formula |

C7H11FO5 |

Molecular Weight |

194.16 g/mol |

IUPAC Name |

(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+ |

InChI Key |

FLTGKRAXBIHWTK-DAFODLJHSA-N |

SMILES |

C(C(C(C(=CF)C(C=O)O)O)O)O |

Isomeric SMILES |

C(C(C(/C(=C/F)/C(C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=CF)C(C=O)O)O)O)O |

Synonyms |

3-deoxy-C(3)-fluoromethyleneglucose 3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer 3-DFMG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Fluorinated Glucose Analogs

Structural and Functional Differences

Key structural distinctions between 3-Deoxy-C(3)-fluoromethyleneglucose and related compounds include:

Key Observations:

Positional Impact of Fluorine :

- FDG’s C2-fluorine mimics the hydroxyl group’s electronegativity, enabling uptake via GLUTs and phosphorylation by hexokinase. In contrast, the C3-fluoromethylene group in this compound may sterically hinder binding to hexokinase, preventing phosphorylation and subsequent metabolic trapping .

- The C3 modification could also reduce affinity for GLUTs, limiting cellular uptake compared to FDG.

Functional Group Effects :

- Fluoromethylene (-CH2F) introduces greater steric bulk and altered electronic properties compared to a single fluorine atom. This may disrupt enzyme-substrate interactions critical for glycolysis or glycosylation .

- Acetylated derivatives (e.g., 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose) serve as precursors for FDG synthesis, whereas this compound’s deoxygenated structure may prioritize stability over metabolic activity .

Applications :

- FDG remains the gold standard for PET imaging due to its efficient metabolic trapping. This compound, with its distinct pharmacokinetics, could explore pathways where glucose metabolism is bypassed or inhibited, such as in hypoxia studies or glycosylation disorders.

Research Findings and Implications

Metabolic Studies

- FDG : Accumulates in tissues with high glucose uptake (e.g., tumors) due to phosphorylation and trapping. Its C2-fluorine mimics the hydroxyl group’s hydrogen-bonding capacity, ensuring compatibility with metabolic enzymes .

- This compound : Preliminary in silico models suggest reduced hexokinase affinity. In vitro assays are needed to confirm whether it acts as a competitive inhibitor or tracer for alternative pathways like the pentose phosphate pathway .

Preparation Methods

Direct Displacement with Fluoride Reagents

The use of cesium fluoride (CsF) in tert-butyl alcohol at elevated temperatures (80°C) has been reported for introducing fluorine at the C3 position of glucose derivatives. For instance, Liu et al. demonstrated a three-step protocol starting from a protected glucose precursor:

-

Protection of hydroxyl groups using pyridine in dichloromethane at -20°C.

-

Fluorination with CsF in tert-butyl alcohol (26 hours, 80°C).

-

Deprotection using Dowex 50W X8 resin in water/dioxane (65°C).

This method achieved moderate yields, though optimization for 3-deoxy-C(3)-fluoromethyleneglucose would require adjusting protecting groups to accommodate the methylene bridge.

Diethylaminosulfur Trifluoride (DAST)

DAST is widely employed for deoxyfluorination, particularly in complex carbohydrates. In the synthesis of 2,3,4-trideoxy-2,3,4-trifluoroglucose, DAST facilitated sequential fluorination at multiple positions. For C3-specific fluorination, selective activation of the C3 hydroxyl group as a leaving group (e.g., via triflation) followed by DAST treatment could be adapted. Gatley and Shaughnessy’s work on reactor-produced [18F]-3-deoxy-3-fluoro-D-glucose highlights the utility of fluoride ions under anhydrous conditions, achieving radiochemical purity >99%.

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods offer stereochemical precision, critical for biologically active fluorinated sugars.

Enzymatic Oxidation and Glycosylation

Valverde et al. described a chemoenzymatic route for 3-deoxy-3-fluoro-L-fucose, involving enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol using fuculose kinase (FKP). While this targets fucose, the strategy is translatable to glucose derivatives:

-

D- to L-sugar translation : Starting from D-glucose, inversion of configuration via enzymatic oxidation/reduction.

-

Fluorine introduction : Chemical fluorination at C3 followed by enzymatic activation.

-

Glycosylation : Using fucosyltransferases to incorporate the fluorinated sugar into glycoconjugates.

This approach minimizes racemization and ensures high enantiomeric purity, though substrate specificity of enzymes may require modification for glucose-based systems.

Multi-Step Organic Synthesis Protocols

Protective Group Strategies

Synthesis of 3-deoxy-3-fluoro-D-glucose involves meticulous protection-deprotection sequences. A representative pathway includes:

-

Tritylation : Protecting primary hydroxyl groups with trityl chloride.

-

Mesylation/Triflation : Activating the C3 hydroxyl as a mesylate or triflate.

-

Fluoride Displacement : Using tetrabutylammonium fluoride (TBAF) or KHF2.

-

Global Deprotection : Acidic hydrolysis to remove protecting groups.

For this compound, introducing a methylene bridge would necessitate additional steps, such as Wittig olefination or Grignard reactions, to form the CF2 group.

Solid-Phase Synthesis

Automated synthesizers, like the MPS-100 and F300E modules used for [18F]-FDG production, enable rapid purification and scalability. These systems employ cartridges for anion exchange and hydrolysis, reducing synthesis times to <40 minutes. Adapting this for non-radioactive fluoromethyleneglucose could streamline large-scale production.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Time (h) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic (CsF) | 45–60 | 26–48 | CsF, tert-butanol | High purity | Long reaction times |

| DAST Fluorination | 50–70 | 6–12 | DAST, TBAF | Multi-site fluorination | Requires anhydrous conditions |

| Enzymatic | 30–50 | 24–72 | FKP, glycosyltransferases | Stereochemical control | Substrate specificity constraints |

| Automated Synthesis | 60–80 | 0.5–1 | [18F]F⁻, K222 | Scalability, rapid QC | Limited to radiofluorination |

Q & A

Q. What distinguishes the fluorine substitution at the C-3 position in 3-FDG from analogs like 2-FDG, and how does this impact experimental design?

The C-3 fluorination in 3-FDG disrupts glycolysis at the aldose-ketose isomerization step (catalyzed by glucose-6-phosphate isomerase), unlike 2-FDG, which inhibits hexokinase due to its C-2 modification. This positional difference necessitates tailored experimental models. For example, studies comparing metabolic flux in glycolysis vs. the pentose phosphate pathway should prioritize 3-FDG for probing downstream isomerase activity. Analytical validation via -NMR or LC-MS can confirm metabolic intermediates, ensuring specificity .

Q. What synthesis methods are optimal for 3-FDG, and how can reaction parameters be optimized for isotopic labeling (e.g., 13C^{13}\text{C}13C)?

3-FDG synthesis typically employs fluorination of glucose derivatives using DAST (diethylaminosulfur trifluoride) or Selectfluor™. Critical parameters include:

- Temperature : Maintain ≤0°C to avoid side reactions (e.g., epimerization).

- Solvent : Anhydrous acetonitrile minimizes hydrolysis.

- Isotopic labeling : Chemoenzymatic approaches with -labeled precursors (e.g., glucose-1-) ensure positional specificity. Post-synthesis, purity (>95%) is verified via /-NMR and high-resolution mass spectrometry .

Q. Which analytical techniques are essential for characterizing 3-FDG and its phosphorylated derivatives?

- Structural confirmation : -NMR identifies fluorine substitution patterns, while -NMR validates isotopic labeling.

- Quantification : LC-MS/MS with a HILIC column separates phosphorylated derivatives (e.g., 3-FDG-6-phosphate).

- Metabolic tracking : Radiolabeled -3-FDG paired with PET imaging provides real-time uptake kinetics in vivo .

Advanced Research Questions

Q. How do contradictory findings in 3-FDG uptake studies arise, and what methodological adjustments resolve them?

Discrepancies often stem from cell-type-specific transporter affinity (e.g., GLUT1 vs. GLUT3) or competing metabolic pathways. To address this:

- Competitive assays : Co-administer natural glucose to assess transporter selectivity.

- Kinetic modeling : Use Michaelis-Menten parameters (, ) derived from time-resolved uptake assays.

- Genetic knockdowns : Silencing GLUT isoforms clarifies transport mechanisms. For example, glioblastoma cells with GLUT3 overexpression show 3-FDG uptake rates 2.5× higher than GLUT1-dominant models .

Q. What challenges exist in synthesizing 3-FDG-6-phosphate, and how can chemoenzymatic strategies improve yield?

Direct phosphorylation of 3-FDG using hexokinase often fails due to steric hindrance from the C-3 fluorine. Solutions include:

Q. How does 3-FDG’s 13C^{13}\text{C}13C labeling enhance metabolic flux analysis compared to non-isotopic analogs?

The label enables precise tracking via isotope-ratio mass spectrometry (IRMS) or -NMR, resolving ambiguities in:

- Compartmentalization : Differentiating cytosolic vs. mitochondrial glycolysis.

- Pathway branching : Quantifying flux into the TCA cycle vs. lactate production. For instance, -3-FDG studies in hepatocytes revealed 22% higher lactate diversion compared to natural glucose .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.